4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Description
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a heterocyclic hybrid molecule featuring three key structural motifs:
- A butanamide linker that connects the benzotriazinone moiety to the thiadiazole ring.
- A (2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene substituent, providing rigidity and lipophilic character.
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C21H20N6O2S/c28-18(11-6-14-27-20(29)16-9-4-5-10-17(16)23-26-27)22-21-25-24-19(30-21)13-12-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2,(H,22,25,28) |
InChI Key |
RZBFCLIWZGROJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed denitrogenative cross-coupling reaction of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids . This reaction is compatible with various aryl and alkenyl boronic acids, affording ortho-arylated and alkenylated benzamides in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboronic acids for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction with organoboronic acids yields ortho-arylated and alkenylated benzamides .
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in coordination chemistry, it may act as a ligand, forming complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Benzotriazinone vs. Benzothiazole and Benzoxazine
- Target Compound: The benzotriazinone core (C7H4N3O) introduces three nitrogen atoms and a ketone group, influencing electronic properties and hydrogen-bonding capacity.
- Analog from : The compound 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide replaces benzotriazinone with a tetrahydrobenzothiazole (C7H7NS), reducing aromaticity but enhancing solubility due to partial saturation .
- Benzoxazine Derivatives (): Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one feature oxygen instead of nitrogen in the heterocycle, altering polarity and metabolic stability .
Table 1: Comparison of Core Heterocycles
Thiadiazole Substituents
The thiadiazole ring in the target compound is substituted with a 2-phenylethyl group. Analogous compounds in the evidence exhibit varied substituents:
- :
- : Compound 4g: 3-Methylphenyl and dimethylamino acryloyl groups improve solubility via polar interactions .
Table 2: Thiadiazole Substituent Effects
Amide Linker Variations
The butanamide linker in the target compound provides a four-carbon spacer. Analogs with shorter or modified linkers include:
Research Findings and Implications
- Synthetic Yields : Thiadiazoles with electron-withdrawing substituents (e.g., acetyl in 8a) show higher yields (~80%) compared to electron-donating groups .
- Spectroscopic Trends : IR carbonyl stretches for amides in similar compounds range from 1605–1719 cm⁻¹, correlating with conjugation and hydrogen bonding .
- Solubility : The 2-phenylethyl group in the target compound likely enhances lipophilicity, whereas pyridinyl (8a) or ester-containing (8c) analogs improve aqueous solubility .
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.45 g/mol. The structure features a benzotriazinone moiety linked to a thiadiazole ring, which is crucial for its biological activity.
Biological Activity Overview
Recent studies have demonstrated that compounds containing the benzotriazinone and thiadiazole frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown promising antibacterial and antifungal properties against various pathogens.
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation, particularly in liver carcinoma models.
- Anti-inflammatory Effects : Some derivatives have also demonstrated anti-inflammatory properties, contributing to their therapeutic potential.
Antimicrobial Activity
A study focusing on related benzotriazinone derivatives revealed significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for several compounds were reported in the range of 10.7–21.4 μmol/mL against various bacterial strains . This suggests that the compound may possess similar or enhanced antimicrobial properties.
Anticancer Activity
Research into the anticancer potential of benzotriazinone derivatives indicates that some compounds can effectively reduce cancer cell growth. For instance, modifications of the benzotriazinone structure have been linked to increased binding affinity to cancer cell receptors . In vitro studies have shown that certain derivatives can inhibit HepG2 liver carcinoma cell growth significantly.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of DNA Synthesis : The benzotriazinone moiety may interfere with DNA replication processes in bacteria and cancer cells.
- Targeting Specific Receptors : Binding to specific cellular receptors involved in proliferation and inflammation pathways has been suggested as a mechanism for its anticancer and anti-inflammatory effects .
Case Studies
Several key studies illustrate the biological efficacy of related compounds:
- Bacterial Inhibition : A series of benzotriazinone derivatives were tested against E. coli and Staphylococcus aureus, with some showing MIC values as low as 5 μmol/mL, indicating strong antibacterial activity .
- Cancer Cell Studies : In vitro assays demonstrated that certain modifications to the benzotriazinone structure resulted in IC50 values below 10 μM for HepG2 cells, marking them as potent anticancer agents .
Data Summary
The following table summarizes key findings from recent research on the biological activities of benzotriazinone derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
